N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

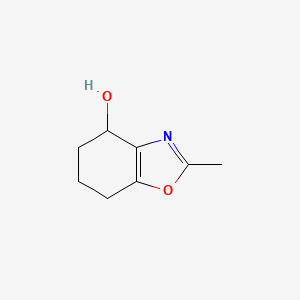

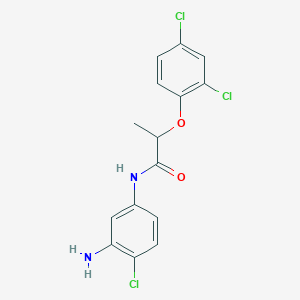

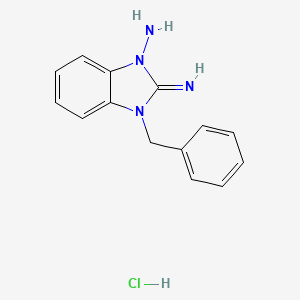

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “N-(3-(4-(dimethylamino)phenyl)propyl)” part of the name suggests that there is a propyl group (a three-carbon chain) attached to a nitrogen atom, which is also attached to a phenyl group (a six-carbon ring) that has a dimethylamino group (two methyl groups attached to an amino group) on the 4th carbon .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the phenyl group), attached to a three-carbon chain (from the propyl group), which is attached to a nitrogen atom that is also attached to two methyl groups (from the dimethylamino group) .科学的研究の応用

Mitosis Inhibition and Plant Cell Studies

The research on N-(1,1-dimethylpropynyl) benzamide series, which shares a similar structural motif with N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide, highlights its potent and selective inhibition of mitosis in plant cells. This characteristic effect was demonstrated across seedlings of various species, providing insights into the potential application of such compounds in studying cell division and mitosis within botanical research contexts (Merlin et al., 1987).

Histone Deacetylase Inhibition and Cancer Research

Novel N-acylhydrazone derivatives designed from the structure of trichostatin A, incorporating dimethylamino benzoyl components, have been identified as potent dual inhibitors of histone deacetylase (HDAC) 6/8. These compounds, including those with dimethylamino benzoyl moieties, have shown to increase acetylation levels and affect cell migration, suggesting their utility in exploring molecular therapies for cancer through epigenetic modulation (Rodrigues et al., 2016).

Photochemistry and Fluorescence Studies

Investigations into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions have revealed significant insights into the "amino conjugation effect." This effect, facilitated by the introduction of N-phenyl substituents, leads to more planar ground-state geometries and enhanced fluorescence quantum yields, providing a foundation for advanced research in photochemistry and the development of fluorescent materials (Yang et al., 2002).

Synthesis and Characterization of Semiaromatic Polyamides

The synthesis of new difluorobenzamide monomers from compounds like 4-fluorobenzoyl chloride and their application in creating semiaromatic polyamides highlights another area of research. These polyamides, characterized by excellent thermal properties and good mechanical attributes, underscore the role of difluorobenzamide derivatives in the development of high-performance polymeric materials (Yan et al., 2016).

作用機序

Target of Action

Similar compounds have been used as monomers to synthesize self-healing ph-responsive hydrogels for drug delivery applications . They have also been used as cationic monomers to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery .

Mode of Action

It’s known that similar compounds can undergo radical polymerization and cross-linking reactions . The presence of a dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Biochemical Pathways

The compound’s ability to undergo radical polymerization and cross-linking reactions suggests it may interact with various biochemical pathways involved in polymer synthesis and degradation .

Pharmacokinetics

Its water solubility, indicated by its use in synthesizing hydrogels , suggests it may have good bioavailability.

Result of Action

Its use in drug delivery applications and gene delivery vectors suggests it may have significant impacts at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH levels can affect the compound’s responsiveness and hydrophilicity . .

特性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c1-22(2)15-8-5-13(6-9-15)4-3-11-21-18(23)14-7-10-16(19)17(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZBIHBIDHFXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)

![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)

![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)